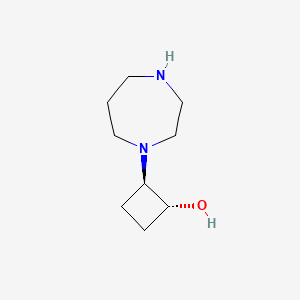
1,3-Dichloro-8-methylisoquinoline
描述
1,3-Dichloro-8-methylisoquinoline is a halogenated aromatic organic compound with the molecular formula C₁₀H₇Cl₂N. It is a derivative of isoquinoline, featuring chlorine atoms at the 1 and 3 positions and a methyl group at the 8 position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-8-methylisoquinoline can be synthesized through several synthetic routes. One common method involves the chlorination of 8-methylisoquinoline using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 1,3-Dichloro-8-methylisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH₃) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or carboxylic acids.
Reduction: Reduction reactions can produce dihydroisoquinolines or tetrahydroisoquinolines.
Substitution: Substitution reactions can lead to the formation of various substituted isoquinolines.
科学研究应用
1,3-Dichloro-8-methylisoquinoline is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is employed in the development of new drugs targeting various diseases. Its applications in biology include the study of enzyme inhibitors and receptor ligands. In industry, it is used as a building block for the synthesis of complex organic compounds.
作用机制
1,3-Dichloro-8-methylisoquinoline is structurally similar to other halogenated isoquinolines, such as 1,3-Dichloro-7-methylisoquinoline and 1,3-Dichloro-6-methylisoquinoline. its unique substitution pattern and electronic properties distinguish it from these compounds. The presence of the methyl group at the 8 position enhances its reactivity and stability, making it a valuable compound in various applications.
相似化合物的比较
1,3-Dichloro-7-methylisoquinoline
1,3-Dichloro-6-methylisoquinoline
属性
IUPAC Name |
1,3-dichloro-8-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIFECXLGIWHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288966 | |
| Record name | Isoquinoline, 1,3-dichloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21902-39-6 | |
| Record name | Isoquinoline, 1,3-dichloro-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21902-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1,3-dichloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)
![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)
![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)
![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)
![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484963.png)

![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)


